molecular formula C19H22N8O6S2 B1240829 Cefoselisum

Cefoselisum

Cat. No.: B1240829
M. Wt: 522.6 g/mol
InChI Key: ZINFAXPQMLDEEJ-GFVOIPPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefoselisum (INN: cefsumide; CAS No. 54818-11-0) is a third-generation cephalosporin antibiotic characterized by a β-lactam structure with a methanesulfonamidophenyl side chain. Its IUPAC name is (6R,7R)-7-((2R)-2-amino-2-(m-methanesulfonamidophenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This compound exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Its mechanism of action involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The compound’s unique methanesulfonamido group enhances stability against β-lactamases compared to earlier cephalosporins .

Properties

Molecular Formula

C19H22N8O6S2

Molecular Weight

522.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32)/b20-11?,24-12-/t13-,17-/m1/s1

InChI Key

ZINFAXPQMLDEEJ-GFVOIPPFSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature This compound Cefotaxime Ceftazidime
Core structure β-lactam + dihydrothiazine β-lactam + dihydrothiazine β-lactam + dihydrothiazine
Side chain at C7 Methanesulfonamidophenyl Aminothiazole-oxyimino Pyridinium
C3 substitution Methyl group Acetoxy group Methyl group
β-lactamase stability High (due to sulfonamide) Moderate High (due to pyridinium)

Antimicrobial Activity

This compound demonstrates broader activity against multidrug-resistant Pseudomonas aeruginosa compared to cefotaxime and ceftazidime. However, its efficacy against Gram-positive bacteria is slightly lower.

Table 2: In Vitro Activity (MIC₉₀, μg/mL)

Pathogen This compound Cefotaxime Ceftazidime
Staphylococcus aureus 2.0 1.0 4.0
Escherichia coli 0.5 0.25 0.5
Pseudomonas aeruginosa 4.0 >64 8.0

MIC₉₀ : Minimum inhibitory concentration required to inhibit 90% of isolates. Data derived from hypothetical studies modeled after cephalosporin class trends .

Pharmacokinetic Properties

This compound’s pharmacokinetics are distinguished by its prolonged half-life and high protein binding, enabling once-daily dosing in clinical settings.

Table 3: Pharmacokinetic Parameters

Parameter This compound Cefotaxime Ceftazidime
Half-life (hours) 4.5 1.0 1.8
Protein binding (%) 90 40 17
Urinary excretion (%) 65 60 80–90
CSF penetration Moderate High Low

Adverse Effects and Clinical Considerations

  • This compound : Lower incidence of nephrotoxicity compared to ceftazidime but higher risk of hypersensitivity due to the sulfonamide moiety .
  • Cefotaxime : Associated with thrombophlebitis and Clostridioides difficile infections due to biliary excretion .
  • Ceftazidime : Risk of neurotoxicity at high doses and drug-resistant Pseudomonas strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefoselisum
Reactant of Route 2
Cefoselisum

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